![molecular formula C7H5BrCl2O B175122 4-Bromo-2,6-dichloroanisole CAS No. 19240-91-6](/img/structure/B175122.png)
4-Bromo-2,6-dichloroanisole
Overview
Description
4-Bromo-2,6-dichloroanisole is an organic compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.924. It is a derivative of anisole, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by bromine and chlorine atoms, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dichloroanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 2,6-dichloroanisole using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles.
Oxidation Reactions: Products include aldehydes and acids.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
Chemistry
BDCA serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for diverse reactivity patterns, particularly in electrophilic substitution reactions. The compound can undergo:
- Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by nucleophiles such as sodium hydroxide or potassium hydroxide.
- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or acids using reagents like potassium permanganate.
- Reduction Reactions : It can be reduced to yield corresponding amines or alcohols using lithium aluminum hydride or hydrogen gas in the presence of a catalyst .
Biology
In biological research, BDCA is utilized to study enzyme inhibition and protein-ligand interactions . It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to various diseases, including cancer and diabetes. This inhibition mechanism highlights its potential therapeutic applications .
Medicine
BDCA is being explored for its pharmacological properties , particularly in the context of cancer treatment. Its ability to interact with specific molecular targets suggests it could serve as a lead compound in drug development aimed at enzyme-related diseases .
Industry
The compound is also significant in industrial applications, particularly in the production of:
- Agrochemicals : BDCA can be used as a precursor for pesticides and herbicides.
- Pharmaceuticals : Its unique structure allows for modifications that can lead to new therapeutic agents.
- Specialty Chemicals : BDCA finds use in synthesizing dyes and other chemical intermediates .
Case Studies and Research Findings
Several studies have highlighted the applications and effects of BDCA:
- Enzyme Inhibition Studies : Research has demonstrated that BDCA effectively inhibits DPP-IV activity, which is crucial for glucose metabolism regulation. This finding supports further exploration into its use as a therapeutic agent for diabetes management.
- Toxicity Assessments : Toxicological evaluations indicate that while BDCA has potential therapeutic benefits, it also poses risks upon ingestion or contact with skin, necessitating careful handling during research applications .
- Synthesis Pathways : Various synthetic routes have been documented for producing BDCA efficiently while minimizing by-products. These methods often involve controlled conditions to optimize yield and purity .
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloroanisole involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroanisole: Similar structure but lacks the bromine atom.
4-Bromoanisole: Similar structure but lacks the chlorine atoms.
2,6-Dichlorophenol: Similar structure but lacks the methoxy group.
Uniqueness
4-Bromo-2,6-dichloroanisole is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Biological Activity
4-Bromo-2,6-dichloroanisole (BDCA) is an organic compound notable for its complex halogenated structure, which makes it a subject of interest in various fields, including medicinal chemistry and environmental science. Its molecular formula is C7H5BrCl2O, and it is primarily recognized for its biological activities, particularly in enzyme inhibition and potential pharmacological applications.
- Molecular Weight: 255.924 g/mol
- CAS Number: 19240-91-6
- Structure: The compound features a methoxy group attached to a benzene ring substituted with bromine and chlorine atoms at the 4, 2, and 6 positions.
BDCA functions primarily as an enzyme inhibitor , interacting with specific molecular targets. It binds to the active sites of certain enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in understanding its potential therapeutic applications, particularly in cancer treatment and enzyme-related diseases.
Biological Activity Overview
The biological activity of BDCA has been explored in several studies, focusing on its effects on various biological systems:
Enzyme Inhibition
- Protein-Ligand Interactions: BDCA has been used to study enzyme inhibition mechanisms, particularly in the context of cancer research. It demonstrates significant potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme linked to several pathologies including cancer and diabetes .
- Toxicity Assessments: Toxicological studies indicate that BDCA exhibits harmful effects upon ingestion or skin contact, suggesting that while it may have therapeutic potential, caution is necessary regarding its safety profile.
Antimicrobial Properties
Research has indicated that halogenated compounds like BDCA may possess antimicrobial properties due to their structural similarities with known antimicrobial agents. However, specific studies detailing these effects remain limited.
Case Studies and Research Findings
Several key studies have highlighted the biological activity of BDCA:
- Enzyme Inhibition Studies:
-
Toxicological Research:
- Investigations into the toxicity of BDCA revealed that it can cause skin irritation and respiratory issues upon exposure, necessitating further research into its safety profiles for potential pharmaceutical use.
-
Synthesis and Application:
- BDCA is utilized as an intermediate in the synthesis of various organic compounds, showcasing its versatility in chemical reactions such as nucleophilic substitutions and oxidation processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of BDCA, it can be compared with structurally similar compounds:
Compound | Structure Description | Biological Activity |
---|---|---|
2,6-Dichloroanisole | Lacks bromine; similar halogenation pattern | Moderate antimicrobial activity |
4-Bromoanisole | Lacks chlorine; similar reactivity | Limited studies on enzyme inhibition |
2-Bromo-4,6-dichloroanisole | Similar structure; different halogen placement | Potentially higher toxicity |
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSFAKCFYRCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514109 | |
Record name | 5-Bromo-1,3-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19240-91-6 | |
Record name | 5-Bromo-1,3-dichloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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